molecular formula C16H13NO2 B11860091 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one CAS No. 61561-66-8

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one

Cat. No.: B11860091
CAS No.: 61561-66-8
M. Wt: 251.28 g/mol
InChI Key: DNNHPUVMFKZVTJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with isoquinoline derivatives. One common method is the Pictet-Spengler reaction, where the aldehyde reacts with an amine to form the isoquinoline core. The reaction conditions often include acidic catalysts and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines, quinones, and dihydroisoquinolines. These products are valuable intermediates in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways and the inhibition of specific enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one is unique due to the presence of the methoxy group, which can enhance its solubility and potentially improve its biological activity. This functional group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

61561-66-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2H-isoquinolin-3-one

InChI

InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)16-14-5-3-2-4-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18)

InChI Key

DNNHPUVMFKZVTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2

Origin of Product

United States

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